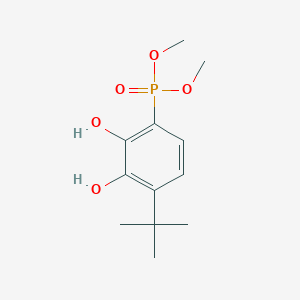
Dimethyl (4-tert-butyl-2,3-dihydroxyphenyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (4-tert-butyl-2,3-dihydroxyphenyl)phosphonate is an organic compound that features a phosphonate group attached to a phenyl ring substituted with tert-butyl and dihydroxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (4-tert-butyl-2,3-dihydroxyphenyl)phosphonate typically involves the reaction of 4-tert-butyl-2,3-dihydroxybenzaldehyde with dimethyl phosphonate. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the formation of the phosphonate ester linkage. The reaction is usually performed in an anhydrous solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (4-tert-butyl-2,3-dihydroxyphenyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding dihydroxy derivative.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the phosphonate group.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Dimethyl (4-tert-butyl-2,3-dihydroxyphenyl)phosphonate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antioxidant due to the presence of dihydroxy groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of dimethyl (4-tert-butyl-2,3-dihydroxyphenyl)phosphonate involves its interaction with various molecular targets. The dihydroxy groups can scavenge free radicals, thereby exhibiting antioxidant properties. The phosphonate group can interact with enzymes and proteins, potentially modulating their activity. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl (3,5-di-tert-butyl-4-hydroxyphenyl)phosphonate
- 2-[(4,6-di-tert-butyl-2,3-dihydroxyphenyl)thio]acetic acid amides
- 4-tert-butyl-2,3-dimethyloctane
Uniqueness
Dimethyl (4-tert-butyl-2,3-dihydroxyphenyl)phosphonate is unique due to the presence of both dihydroxy and phosphonate groups on the same phenyl ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H19O5P |
|---|---|
Molecular Weight |
274.25 g/mol |
IUPAC Name |
3-tert-butyl-6-dimethoxyphosphorylbenzene-1,2-diol |
InChI |
InChI=1S/C12H19O5P/c1-12(2,3)8-6-7-9(11(14)10(8)13)18(15,16-4)17-5/h6-7,13-14H,1-5H3 |
InChI Key |
LFWANHYOMMJIIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C(=C(C=C1)P(=O)(OC)OC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















